molecular formula C8H10N2 B034313 1-Pent-4-ynylimidazole CAS No. 110528-65-9

1-Pent-4-ynylimidazole

Cat. No.: B034313
CAS No.: 110528-65-9
M. Wt: 134.18 g/mol
InChI Key: UVETWMSLYHVMAQ-UHFFFAOYSA-N
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Description

1-Pent-4-ynylimidazole is an imidazole derivative characterized by a pentynyl substituent at the N1 position of the heterocyclic ring. The pentynyl group consists of a five-carbon chain terminating in an alkyne functionality, which confers unique reactivity, particularly in click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition). Imidazole derivatives are widely studied for their roles in medicinal chemistry, catalysis, and materials science due to their aromatic stability, hydrogen-bonding capacity, and tunable electronic properties.

Properties

CAS No.

110528-65-9

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

1-pent-4-ynylimidazole

InChI

InChI=1S/C8H10N2/c1-2-3-4-6-10-7-5-9-8-10/h1,5,7-8H,3-4,6H2

InChI Key

UVETWMSLYHVMAQ-UHFFFAOYSA-N

SMILES

C#CCCCN1C=CN=C1

Canonical SMILES

C#CCCCN1C=CN=C1

Synonyms

1H-Imidazole,1-(4-pentynyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one

  • Structure : Features a ketone group at the pentenyl chain terminus and an iodine atom at the C5 position of the imidazole ring.
  • Molecular Weight : ~292.09 g/mol (calculated).
  • Reactivity : The iodine substituent enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the α,β-unsaturated ketone may undergo Michael additions or Diels-Alder cyclizations.
  • Applications : Useful in synthesizing bioactive molecules or labeled compounds for imaging studies .

1-[1-(Phenylmethyl)pentyl]imidazole (CAS 61019-72-5)

  • Structure : Contains a benzyl-substituted pentyl chain at N1, introducing significant steric bulk and aromaticity.
  • Molecular Weight : 228.1628 g/mol (exact mass) .
  • Polar Surface Area (PSA) : 17.82 Ų, indicating moderate polarity .

2-(4-Methyl-1H-imidazol-5-yl)ethanamine

  • Structure : Ethylamine side chain at C5, with a methyl group at C4.
  • Reactivity : The primary amine enables salt formation or conjugation with carboxylic acids, while the methyl group modulates steric effects.
  • Applications : Structural motifs like this are common in histamine receptor ligands (e.g., Astemizole derivatives) .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Functional Groups PSA (Ų) Key Reactivity/Applications
1-Pent-4-ynylimidazole ~134.09 Terminal alkyne ~30.7* Click chemistry, polymer precursors
1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one ~292.09 Iodo, α,β-unsaturated ketone N/A Cross-coupling, bioactive synthesis
1-[1-(Phenylmethyl)pentyl]imidazole 228.16 Benzyl, pentyl chain 17.82 Lipophilic drug candidates
2-(4-Methyl-1H-imidazol-5-yl)ethanamine ~139.18 Ethylamine, methyl ~46.2* Pharmacological ligands

Key Findings and Implications

Reactivity Differences :

  • The alkyne in this compound offers orthogonal reactivity compared to the iodinated or benzyl-substituted analogs, favoring modular synthesis approaches.
  • Ethylamine-containing derivatives (e.g., 2-(4-methyl-1H-imidazol-5-yl)ethanamine) prioritize biological interactions over synthetic versatility .

Physicochemical Trade-offs :

  • Benzyl substitution increases molecular weight and lipophilicity, which may enhance pharmacokinetic properties but reduce aqueous solubility .
  • Terminal alkynes and amines introduce higher polarity, impacting solubility and solid-state stability.

Synthesis Challenges :

  • Hazard management (e.g., handling iodinated intermediates or alkynes) requires rigorous risk assessments, as emphasized in .

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